2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenoxy group attached to a benzoyl-tetrahydroisoquinoline framework, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the initial formation of the bromophenoxy intermediate, which is then coupled with a benzoyl-tetrahydroisoquinoline derivative. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to these targets, while the tetrahydroisoquinoline framework can modulate the compound’s overall activity. This interaction can lead to the activation or inhibition of specific biological pathways, making it a valuable tool for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-chlorophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
- 2-{4-[(2-fluorophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
- 2-{4-[(2-iodophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity and interactions.
Properties
IUPAC Name |
[4-[(2-bromophenoxy)methyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-21-7-3-4-8-22(21)27-16-17-9-11-19(12-10-17)23(26)25-14-13-18-5-1-2-6-20(18)15-25/h1-12H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDODEXIGMAYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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